molecular formula C7H6ClNO2 B098224 3-Chloro-5-nitrotoluene CAS No. 16582-38-0

3-Chloro-5-nitrotoluene

Cat. No. B098224
CAS RN: 16582-38-0
M. Wt: 171.58 g/mol
InChI Key: IYHHGLULQDOFGC-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrotoluene is a chlorinated nitrotoluene derivative, which is a type of chemical compound that has been studied for various applications, including the synthesis of more complex organic molecules. The presence of both nitro and chloro substituents on the aromatic ring of toluene makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of chlorinated nitrotoluenes can be achieved through various methods. One approach involves the nitration of toluene derivatives followed by chlorination of the nitration product. For instance, the synthesis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, a related compound, was achieved by nitrating the corresponding 4-chromanone and then chlorinating the nitration product . Another method includes the reaction of nitro-[11C]methane with certain precursors in the presence of BuLi, leading to the formation of labeled nitrotoluenes . Additionally, the nitration of neat toluene in the presence of molecular oxygen and HZSM-5 zeolite with liquid nitrogen dioxide has been reported to yield mononitrotoluenes with high para-selectivity .

Molecular Structure Analysis

The molecular structure of chloro-nitrotoluenes has been extensively studied using various spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene were recorded, and the geometry of the most stable conformers was optimized using the B3LYP method with different basis sets . Similarly, the vibrational spectral analysis of 4-chloro-3-nitrotoluene was carried out using Raman and infrared spectroscopy, with structure optimizations and normal coordinate force field calculations based on Hartree Fock and density functional theory methods .

Chemical Reactions Analysis

Chloro-nitrotoluenes can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group is a strong electron-withdrawing group that can facilitate electrophilic substitution reactions, while the chloro group can act as a leaving group in nucleophilic substitution reactions. The synthesis of highly functionalized 3-nitrothiophenes from nitroketene dithioacetate and alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide is an example of a reaction where the chloro group acts as a leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrotoluenes are influenced by the substituents on the aromatic ring. The vibrational frequencies, intensity of vibrational bands, and potential energy distribution of these compounds have been interpreted with the aid of computational methods . The electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and thermodynamic properties, have also been calculated to understand the effects of substituents on the molecule's behavior . The crystal and molecular structure of related compounds, such as 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been determined by techniques like x-ray crystallography, which provides insight into the conformation and steric interactions within the molecule .

Scientific Research Applications

Detection and Security Applications

3-Chloro-5-nitrotoluene is significant in security and defense applications. A study by (Roucou et al., 2018) focused on the gas-phase spectroscopies of mononitrotoluenes, which are crucial for defense and civil security. They are used as taggants for TNT detection and in manufacturing industrial compounds like dyestuffs. The study overcame experimental and theoretical challenges, such as the low vapor pressure of meta-nitrotoluene (3-NT), to record rotational spectra and provide a line list for future in-situ detection.

Decomposition and Stability Studies

Understanding the decomposition of nitrotoluenes is critical for safety in industrial processes. Zhu et al. (2017) investigated the thermal decomposition of 2-nitrotoluene using the Advanced Reactive System Screening Tool (ARSST) to understand the mechanisms leading to explosions (Zhu et al., 2017). The study revealed two macroscopic decomposition stages and the influence of additives on these parameters.

Environmental Biodegradation

The microbial degradation of nitrotoluenes, including this compound, is an area of environmental interest. Hawari et al. (2000) discussed the biotransformation and biodegradation of nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT). They noted that TNT biotransforms readily under aerobic and anaerobic conditions, producing aminodinitrotoluenes and several other products, leaving the aromatic ring intact (Hawari et al., 2000).

Safety and Hazards

3-Chloro-5-nitrotoluene can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

3-Chloro-5-nitrotoluene is a synthetic compound that is primarily used in chemical reactions as a reagent. Its primary targets are often other organic compounds in a chemical reaction . It is particularly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with its targets in a chemical reaction. In the Suzuki–Miyaura coupling, for example, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The nitro group on the this compound molecule can act as a meta director, influencing the position of subsequent substitutions on the benzene ring .

Biochemical Pathways

These pathways often involve the reduction of the nitro group and subsequent breakdown of the aromatic ring .

Pharmacokinetics

It’s known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .

Result of Action

The result of this compound’s action largely depends on the context of its use. In chemical reactions, it can facilitate the formation of new carbon-carbon bonds . Exposure to nitroaromatic compounds can have harmful effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

1-chloro-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHGLULQDOFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305135
Record name 3-Chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16582-38-0
Record name 3-Chloro-5-nitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-chloro-4-methyl-6-nitroaniline (7.39 g, 39.7 mM) and concentrated sulfuric acid (6.2 mL) in absolute ethanol (50 mL) at 0°-5° C. was slowly added a solution of sodium nitrite (6.85 g, 99.3 mM) in water (6 mL). The temperature of the reaction mixture was not allowed to exceed 5° C. during the addition. After the addition was completed, the reaction mixture was stirred at room temperature for 0.5 hr and then at reflux until the evolution of gas from the reaction mixture ceased. The reaction mixture was allowed to cool and was concentrated. The residue was slurried with ether and then filtered to remove the solids. The filtrate was concentrated and the residue chromatographed (eluant: diethyl ether/hexane; 1/9) to provide (6.25 g, 92%) the title compound as a yellow crystalline solid, mp 60.5-61° C.; MS(CI): 172 (M+H).
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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